molecular formula C6H5ClFN B1295075 5-Chloro-2-fluoroaniline CAS No. 2106-05-0

5-Chloro-2-fluoroaniline

Cat. No. B1295075
CAS RN: 2106-05-0
M. Wt: 145.56 g/mol
InChI Key: JCYROOANFKVAIB-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoroaniline is a chemical compound that is not directly discussed in the provided papers. However, related compounds and their reactions are mentioned, which can give insights into the chemical behavior that 5-Chloro-2-fluoroaniline might exhibit. For instance, the chemoselective functionalization of halogenated pyridines and the reactivity of similar halogenated compounds can be used to infer some aspects of 5-Chloro-2-fluoroaniline's chemistry .

Synthesis Analysis

The synthesis of compounds related to 5-Chloro-2-fluoroaniline involves various strategies. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine is achieved using catalytic conditions, which suggests that similar conditions might be applicable for the synthesis of 5-Chloro-2-fluoroaniline . Additionally, the synthesis of heterocyclic systems from 4-fluoroaniline through acetylation, nitration, and hydrolysis indicates a multi-step synthetic approach that could potentially be adapted for 5-Chloro-2-fluoroaniline .

Molecular Structure Analysis

While the molecular structure of 5-Chloro-2-fluoroaniline is not directly analyzed in the papers, the structure of related compounds such as 5-fluorobenzimidazolyl-2-thione and its derivatives can provide insights into the electronic effects of halogen substituents on aromatic rings, which is relevant for understanding the electronic structure of 5-Chloro-2-fluoroaniline .

Chemical Reactions Analysis

The chemical reactivity of halogenated compounds similar to 5-Chloro-2-fluoroaniline is highlighted in the papers. For instance, the selective substitution reactions of halogenated pyridines under different conditions suggest that 5-Chloro-2-fluoroaniline could undergo similar substitution reactions . Moreover, the reactivity of 4-fluoroaniline derivatives in the synthesis of heterocyclic systems indicates that 5-Chloro-2-fluoroaniline may also be a precursor for various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-fluoroaniline are not directly reported in the papers. However, the degradation kinetics of 5-fluorouracil by halogens can provide some context on the stability and reactivity of halogen-containing compounds in the presence of halogenating agents, which may be extrapolated to understand the behavior of 5-Chloro-2-fluoroaniline under similar conditions .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Chloro-2-fluoroaniline is a key intermediate in the synthesis of heterocyclic compounds, which are crucial for pharmaceuticals and materials science. For instance, its use in the robust synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate, a vital intermediate for phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, highlights its importance in medicinal chemistry (Mayes et al., 2010).

Material Science and Coordination Chemistry

In material science, 5-Chloro-2-fluoroaniline serves as a ligand for synthesizing coordination complexes with metals, leading to the development of semiconducting materials. Research has demonstrated its role in the microwave-induced synthesis and characterization of semiconducting metal complexes, showcasing its potential in creating advanced materials with unique electrical properties (Mishra et al., 2012).

Analytical Chemistry and Spectroscopy

Analytical techniques, such as mass spectrometry, utilize 5-Chloro-2-fluoroaniline to understand the fragmentation pathways of potentially genotoxic haloaniline isomers. This research aids in identifying and differentiating isomeric impurities during chemical process development, which is crucial for ensuring the safety and efficacy of pharmaceutical compounds (Patrick et al., 2011).

Environmental Chemistry

The degradation of antineoplastic drugs like 5-fluorouracil by chlorine and bromine has been studied to understand the environmental fate of these compounds. Research in this area reveals the interaction dynamics and degradation products, highlighting the role of 5-Chloro-2-fluoroaniline in environmental chemistry (Li et al., 2015).

properties

IUPAC Name

5-chloro-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYROOANFKVAIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175286
Record name 5-Chloro-2-fluoroaniline
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Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-fluoroaniline

CAS RN

2106-05-0
Record name 5-Chloro-2-fluoroaniline
Source CAS Common Chemistry
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Record name 5-Chloro-2-fluoroaniline
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Record name 2106-05-0
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Record name 5-Chloro-2-fluoroaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Dhole, JY Liao, S Kumar… - … Synthesis & Catalysis, 2018 - Wiley Online Library
… To delineate the role of the carbomethoxy group in the selenazole formation, we performed a reaction with 2-fluoroaniline 2 b, 2-fluoro-5-methylaniline 2 c and 5-chloro-2-fluoroaniline 2 …
Number of citations: 6 onlinelibrary.wiley.com
DA Pitushkin, VV Burmistrov, YP Kuznetsov… - Russian Journal of …, 2020 - Springer
The reaction of (S)-(–)-1-isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one with fluoro- and chloro-substituted anilines afforded a series of N,N′-disubstituted ureas containing …
Number of citations: 4 link.springer.com
NS El-Sayed, YW Nam, PA Egorova… - Journal of medicinal …, 2021 - ACS Publications
A series of modified N-cyclohexyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine (CyPPA) analogues were synthesized by replacing the cyclohexane moiety with different 4…
Number of citations: 11 pubs.acs.org
M Zmudzinski, W Rut, K Olech, J Granda, M Giurg… - scienceopen.com
… The general procedure starting from 5-chloro-2-fluoroaniline (0.728 g, 5.0 mmol) was employed with a 6-day reaction time, and washing the solid with MeCN/H2O (2:3, v/v) (3 × 2 mL), to …
Number of citations: 0 www.scienceopen.com
JE Tsang - 2021 - search.proquest.com
The epidermal growth factor receptor (EGFR) is genetically altered in nearly 60% of glioblastoma (GBM) tumors; however, tyrosine kinase inhibitors (TKIs) against EGFR have failed to …
Number of citations: 3 search.proquest.com
VC Maddipati, L Mittal, J Kaur, Y Rawat… - Bioorganic …, 2023 - Elsevier
… -49): Exemplified for (E)-N-(5-chloro-2-fluorophenyl)-2-oxoindoline-5-sulfonamide (26): A solution of 2- oxoindoline-5‑sulfonyl chloride 2 (200 mg, 0.86 mmol), 5-chloro-2-fluoroaniline 7 …
Number of citations: 1 www.sciencedirect.com
Q Xiang, C Wang, T Wu, C Zhang, Q Hu… - Journal of Medicinal …, 2021 - ACS Publications
… The organic phase was washed with brine, dried over Na 2 SO 4 , and concentrated to provide 3-bromo-5-chloro-2-fluoroaniline (12b) as a yellow solid (324 mg, 92%). H NMR (400 …
Number of citations: 16 pubs.acs.org
O Botalova - 2010 - publications.rwth-aachen.de
Intensive anthropogenic exploration of surface waters has lead to the significant contamination of fluvial systems in highly industrialized and densely populated regions. Besides …
Number of citations: 3 publications.rwth-aachen.de
SC Simon - 2020 - search.proquest.com
Multiple cellular processes, including cell growth, the cell cycle, metabolism, differentiation, transformation, and apoptosis are regulated by MYC proteins. The frequent deregulation of …
Number of citations: 2 search.proquest.com
DA Pitushkin, VV Burmistrov, GM Butov - Russian Journal of Organic …, 2020 - Springer
… -2-fluorophenyl)urea (4n) was prepared similarly to compound 4a from 0.2 g (1.48 mmol) of bicyclo[2.2.1]hept-5-en-2-yl isocyanate (2), 0.214 g (1.48 mmol) of 5-chloro-2-fluoroaniline (…
Number of citations: 4 link.springer.com

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